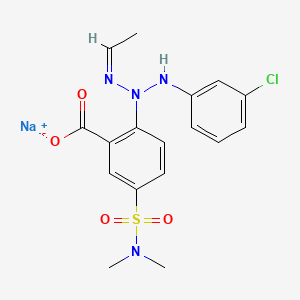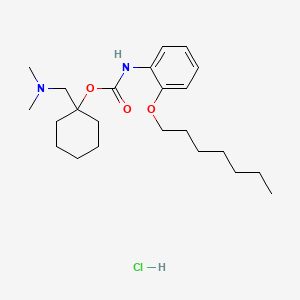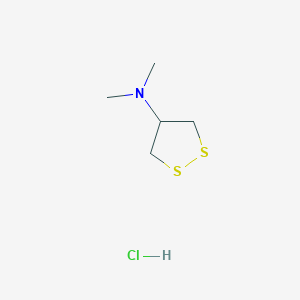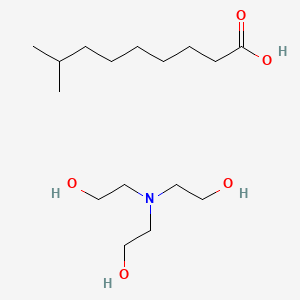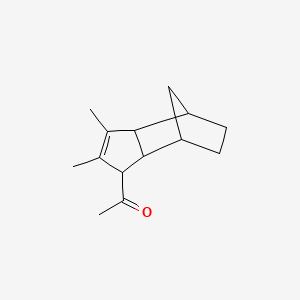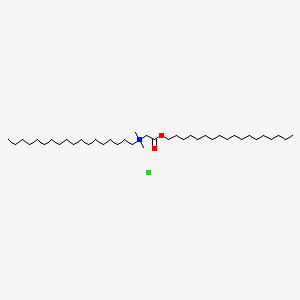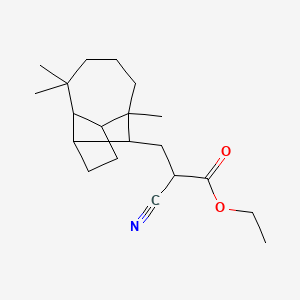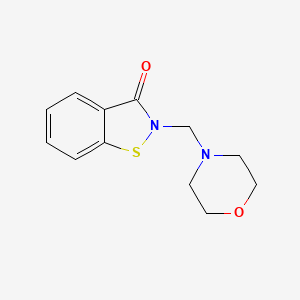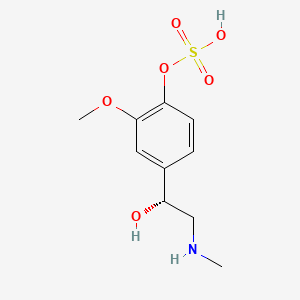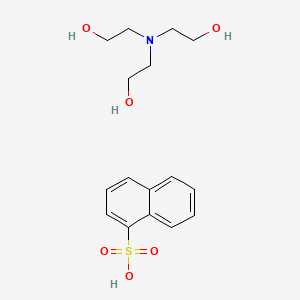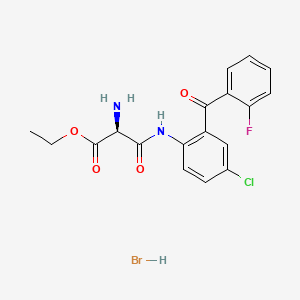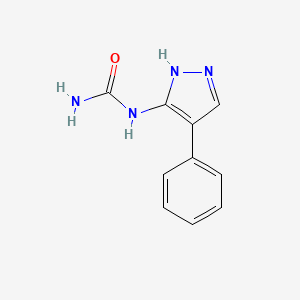
Urea, (4-phenylpyrazol-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, (4-phenylpyrazol-3-yl)- is a compound that features a urea group attached to a 4-phenylpyrazole moiety. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The molecular formula of Urea, (4-phenylpyrazol-3-yl)- is C10H10N4O, and it has a molecular weight of 202.24 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, (4-phenylpyrazol-3-yl)- typically involves the reaction of 4-phenylpyrazole with an isocyanate derivative. One common method is the interaction of 4-(hydroxymethyl)pyrazole-3-carbonyl azides with primary aliphatic or aromatic amines under Curtius reaction conditions . This reaction proceeds efficiently under mild conditions and yields the desired urea derivative.
Industrial Production Methods
Industrial production of Urea, (4-phenylpyrazol-3-yl)- may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, (4-phenylpyrazol-3-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The urea group or the phenylpyrazole moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the phenyl or pyrazole rings.
Wissenschaftliche Forschungsanwendungen
Urea, (4-phenylpyrazol-3-yl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of Urea, (4-phenylpyrazol-3-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole derivatives with urea groups, such as:
- 1-(3-(tert-butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-yl)-3-(4-((2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7yl)oxy)naphthalen-1-yl)urea .
- 3-(4-(dimethylamino)phenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine .
Uniqueness
Urea, (4-phenylpyrazol-3-yl)- is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct biological activities and chemical reactivity. Its ability to interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
94214-82-1 |
|---|---|
Molekularformel |
C10H10N4O |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
(4-phenyl-1H-pyrazol-5-yl)urea |
InChI |
InChI=1S/C10H10N4O/c11-10(15)13-9-8(6-12-14-9)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14,15) |
InChI-Schlüssel |
CXRCHUBBNXZSGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


